7'-Bromo-2',3'-dihydro-6'-methoxy-2'-methylspiro[cyclopropane-1,4'(1'H)-isoquinoline]
Description
7’-Bromo-2’,3’-dihydro-6’-methoxy-2’-methylspiro[cyclopropane-1,4’(1’H)-isoquinoline] is a complex organic compound featuring a spirocyclic structure
Properties
Molecular Formula |
C13H16BrNO |
|---|---|
Molecular Weight |
282.18 g/mol |
IUPAC Name |
7-bromo-6-methoxy-2-methylspiro[1,3-dihydroisoquinoline-4,1'-cyclopropane] |
InChI |
InChI=1S/C13H16BrNO/c1-15-7-9-5-11(14)12(16-2)6-10(9)13(8-15)3-4-13/h5-6H,3-4,7-8H2,1-2H3 |
InChI Key |
QYSOQJLSIOIRHE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=CC(=C(C=C2C3(C1)CC3)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Bromo-2’,3’-dihydro-6’-methoxy-2’-methylspiro[cyclopropane-1,4’(1’H)-isoquinoline] typically involves multiple steps. One common approach is to start with a suitable isoquinoline derivative and introduce the spirocyclopropane moiety through a series of reactions including bromination, methoxylation, and cyclopropanation. The reaction conditions often involve the use of strong bases, solvents like dichloromethane, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
7’-Bromo-2’,3’-dihydro-6’-methoxy-2’-methylspiro[cyclopropane-1,4’(1’H)-isoquinoline] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like bromine can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce an alkyl or aryl group in place of the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Mechanism of Action
The mechanism of action for 7’-Bromo-2’,3’-dihydro-6’-methoxy-2’-methylspiro[cyclopropane-1,4’(1’H)-isoquinoline] is not fully understood, but it is believed to interact with various molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: Another brominated compound with a similar structure but different functional groups.
2-Bromo-6-methoxynaphthalene: Shares the bromine and methoxy groups but has a different core structure.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Contains a bromine atom and a similar aromatic system but with different substituents.
Uniqueness
7’-Bromo-2’,3’-dihydro-6’-methoxy-2’-methylspiro[cyclopropane-1,4’(1’H)-isoquinoline] is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
